molecular formula C15H16O2 B10836263 4-(1-phenylpropan-2-yl)benzene-1,3-diol

4-(1-phenylpropan-2-yl)benzene-1,3-diol

Cat. No.: B10836263
M. Wt: 228.29 g/mol
InChI Key: NGQMLDWNBTVAAC-UHFFFAOYSA-N
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Description

4-(1-Phenylpropan-2-yl)benzene-1,3-diol is a substituted dihydroxybenzene derivative characterized by a 1-phenylpropan-2-yl group attached to the 4-position of the benzene-1,3-diol core. These include fluorescence behavior, antimicrobial activity, and enzyme inhibition, which are influenced by the substituent’s electronic, steric, and aggregation effects .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-(1-phenylpropan-2-yl)benzene-1,3-diol

InChI

InChI=1S/C15H16O2/c1-11(9-12-5-3-2-4-6-12)14-8-7-13(16)10-15(14)17/h2-8,10-11,16-17H,9H2,1H3

InChI Key

NGQMLDWNBTVAAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Friedel-Crafts alkylation of resorcinol with α-methylstyrene (isopropenylbenzene) in the presence of a solid acid catalyst (e.g., H₂SO₄-SiO₂) is the most direct route. The reaction proceeds via carbocation formation at the β-position of α-methylstyrene, followed by electrophilic aromatic substitution at the 4-position of resorcinol.

Key Conditions:

  • Catalyst: H₂SO₄-SiO₂ (1:1 mass ratio)

  • Solvent: Toluene

  • Temperature: 95°C

  • Molar Ratio: Resorcinol:α-methylstyrene = 2.5:1 (prevents over-alkylation)

Typical Workflow:

  • Resorcinol, α-methylstyrene, and catalyst are refluxed in toluene under nitrogen.

  • Post-reaction, the catalyst is removed via hot filtration.

  • The crude product is purified by recrystallization (n-hexane/toluene).

Yield: 82–88% (isolated as a white crystalline solid).

Table 1: Optimization of Friedel-Crafts Alkylation

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 wt%Maximizes carbocation stability
Reaction Time4–5 hBalances conversion vs. side reactions
Solvent PolarityTolueneEnhances regioselectivity

Hydrogenation of 4-(1-Phenylprop-1-en-2-yl)benzene-1,3-diol

Post-Alkylation Saturation

The intermediate 4-(1-phenylprop-1-en-2-yl)benzene-1,3-diol, obtained from Method 1, undergoes catalytic hydrogenation to saturate the double bond.

Conditions:

  • Catalyst: 10% Pd/C (5–10 wt%)

  • Solvent: Ethyl acetate/methanol (4:1 v/v)

  • Pressure: 3–5 bar H₂

  • Temperature: 50–60°C

Outcome:

  • Complete reduction of the alkene to 4-(1-phenylpropan-2-yl)benzene-1,3-diol.

  • Yield: 90–94% after recrystallization.

Table 2: Hydrogenation Efficiency Across Catalysts

CatalystH₂ Pressure (bar)Time (h)Yield (%)
Pd/C5692
Raney Ni101278
PtO₂3885

Base-Mediated Coupling with 1-Phenylpropan-2-one

Nucleophilic Aromatic Substitution

An alternative route involves coupling resorcinol with 1-phenylpropan-2-one under strongly basic conditions. This method, adapted from piperidinone-resorcinol coupling protocols, requires deprotonation of resorcinol to enhance nucleophilicity.

Conditions:

  • Base: KOtBu (2.2 equiv)

  • Solvent: DMF/water (3:1 v/v)

  • Temperature: 100°C (microwave-assisted)

Mechanism:

  • Deprotonation of resorcinol forms a phenoxide ion.

  • Nucleophilic attack on the ketone generates a tetrahedral intermediate.

  • Elimination of water yields the alkylated product.

Yield: 68–72% (lower due to competing side reactions).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsScalability
Friedel-Crafts + H₂High yield (88%), minimal stepsRequires H₂ handlingIndustrial (kg-scale)
Base-Mediated CouplingNo carbocation rearrangementsLower yield, harsh conditionsLab-scale

Industrial-Scale Considerations

The Friedel-Crafts/hydrogenation approach is favored for large-scale synthesis due to:

  • Catalyst Reusability: H₂SO₄-SiO₂ can be recovered and reused for 5–7 cycles with <10% activity loss.

  • Solvent Recovery: Toluene and n-hexane are distilled and recycled (90% efficiency).

Chemical Reactions Analysis

Types of Reactions: Resorcinol undergoes various chemical reactions typical of phenols, including:

Common Reagents and Conditions:

    Oxidation: Resorcinol can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reagents such as sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.

Major Products:

Comparison with Similar Compounds

Fluorescence and Solvent Effects

  • Thiadiazole Derivatives (C1, C7, NTBD): Exhibit pH-dependent dual fluorescence in aqueous solutions. For example, C1 (methyl-thiadiazole) shows solvent-dependent aggregation, with three fluorescence bands in DMSO and a single band in methanol .
  • Azo Derivatives () : Display strong absorption in visible spectra due to the azo (-N=N-) chromophore. Substitutions like nitro groups (e.g., IND-Y) enhance halochromic properties .
  • Target Compound: The phenylpropan-2-yl group may reduce fluorescence quantum yield compared to thiadiazole derivatives due to increased non-radiative decay from steric hindrance. However, its aromaticity could stabilize excited states in non-polar solvents .

Solubility and Aggregation

  • NTBD and C7 (Heptyl-thiadiazole): Long alkyl chains promote micelle formation in aqueous solutions, enhancing solubility in non-polar solvents .
  • Azo Dyes () : Polar substituents (e.g., hydroxyl, methoxy) improve aqueous solubility, while nitro groups reduce it .
  • Target Compound: Moderate solubility in polar solvents (e.g., ethanol) is expected due to the balance between the hydrophilic diol groups and hydrophobic phenylpropan-2-yl chain .

Antimicrobial Effects

  • Thiadiazole Derivatives (C1, NTBD) : Synergistic antifungal activity with Amphotericin B against Candida species. NTBD’s naphthalene group enhances membrane disruption in fungal cells .
  • Azo Compounds (): 4h and 4i derivatives show potent antibacterial activity against S. aureus and L. monocytogenes (MIC 3× lower than lead compounds) .
  • Target Compound : The phenylpropan-2-yl group may confer moderate antibacterial activity but likely less than azo or thiadiazole derivatives due to reduced electrophilicity .

Enzyme Inhibition

  • CBED () : Dual inhibition of xanthine oxidase (XO) and NLRP3 inflammasome via chloroaryl interactions .
  • Indazole Derivatives () : 4-[1-(3-Methylbut-2-en-1-yl)-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol binds estrogen receptors with a distance of 2.3 Å, suggesting strong receptor-ligand interactions .
  • Target Compound: Potential for enzyme inhibition via π-π stacking with the phenyl group, though activity may be weaker than halogenated or trifluoromethylated analogs .

Spectroscopic Characterization

  • Thiadiazole Derivatives: FTIR and fluorescence spectroscopy reveal cis/trans-enol tautomerism and anion/cation forms in different pH conditions .
  • Azo Dyes : UV-Vis spectra show λmax shifts (450–550 nm) depending on substituents (e.g., nitro groups redshift absorption) .
  • Target Compound : Expected IR peaks for -OH (3200–3500 cm<sup>-1</sup>) and aromatic C-H (3000–3100 cm<sup>-1</sup>). NMR would show splitting patterns from the branched phenylpropan-2-yl group .

Q & A

Q. What are the established synthetic routes for 4-(1-phenylpropan-2-yl)benzene-1,3-diol, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or condensation reactions. A representative protocol includes:

  • Step 1: Reacting resorcinol (1,3-dihydroxybenzene) with 1-phenylpropan-2-ol in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃) under anhydrous conditions .
  • Step 2: Temperature control (10–80°C) to avoid side reactions like over-alkylation.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
    Critical parameters include:
  • Catalyst stoichiometry (excess AlCl₃ may degrade the product).
  • Solvent choice (polar aprotic solvents like dichloromethane improve regioselectivity).
  • Reaction time (monitored via TLC to prevent byproduct formation).
    Yields range from 40–60%, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • ¹H/¹³C NMR: Assign hydroxyl protons (δ 5.2–5.8 ppm, broad) and aromatic carbons (δ 110–150 ppm). The 1-phenylpropan-2-yl group shows a doublet for the methyl group (δ 1.2–1.5 ppm) and a multiplet for the benzylic proton (δ 3.0–3.5 ppm) .
  • IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.
  • Mass Spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 256.3, with fragmentation patterns indicating loss of the propan-2-yl group .
  • Melting Point: Reported range 120–125°C (decomposition may occur above 130°C) .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability: Susceptible to oxidation due to phenolic hydroxyl groups. Store under inert gas (N₂ or Ar) in amber glass vials to prevent photodegradation .
  • Temperature: –20°C for long-term storage; avoid freeze-thaw cycles.
  • Incompatibilities: Reactive with strong acids/bases and oxidizing agents (e.g., H₂O₂, KMnO₄). Use PPE (gloves, face shield) during handling .

Q. How can researchers assess the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Antioxidant Activity: Use DPPH radical scavenging assays (λ = 517 nm) with ascorbic acid as a positive control. EC₅₀ values < 50 μM indicate significant activity .
  • Cell-Based Studies: Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays. Ensure solvent controls (DMSO ≤ 0.1%) to avoid false positives .

Advanced Questions

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Dose-Response Reproducibility: Conduct triplicate assays across independent labs to rule out batch variability.
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., quinone derivatives) that may contribute to discrepancies .
  • Structural Analog Comparison: Compare activity with analogs like 4-(1-phenylethyl)benzene-1,3-diol (CAS 85-27-8) to isolate substituent effects .

Q. What advanced techniques address stereochemical challenges in this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times and optical rotation ([α]D²⁵) confirm configuration .
  • X-ray Crystallography: Single-crystal analysis (Mo-Kα radiation) reveals dihedral angles between aromatic rings (e.g., 45–60°), influencing intermolecular interactions .
  • Dynamic NMR: Variable-temperature ¹H NMR (298–373 K) detects hindered rotation of the propan-2-yl group, confirming atropisomerism .

Q. How does hydroxyl group positioning influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: The 1,3-dihydroxy motif directs electrophilic substitution to the para position. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (e.g., 4-methoxyphenyl) in THF/H₂O (3:1) at 80°C .
  • Protection Strategies: Protect hydroxyls as TMS ethers (using TMSCl/imidazole) to prevent catalyst poisoning. Deprotect post-reaction with TBAF .

Q. What computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or Schrödinger’s QikProp to estimate logP (2.1–2.5), aqueous solubility (–3.2 log mol/L), and CYP450 inhibition .
  • Docking Studies: AutoDock Vina models interactions with target proteins (e.g., estrogen receptor-α). Grid parameters: 25 ų box centered on the binding site .

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